molecular formula C22H30N4O4S B4568061 2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]acetamide

2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]acetamide

Cat. No.: B4568061
M. Wt: 446.6 g/mol
InChI Key: PXLJALVWFWMVQO-UHFFFAOYSA-N
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Description

2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]acetamide is a useful research compound. Its molecular formula is C22H30N4O4S and its molecular weight is 446.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.19877662 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis and Analgesic Properties : A study synthesized novel heterocyclic compounds derived from benzodifuranyl, including compounds related to the one , demonstrating significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antimicrobial Activity : Another research synthesized 1,3,4-thiadiazole amide compounds containing piperazine, showing inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential antimicrobial applications (Xia, 2015).

  • In Vitro Biological Investigations : N-phenyl- and N-benzothiazolyl-2-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)acetamides were synthesized and tested for biological efficacy against various bacteria and fungi, showing moderate to good bioefficacies (Chhatriwala, Patel, Patel, & Kumari, 2014).

  • Synthesis of Piperazine Derivatives : The synthesis of novel piperazine derivatives and their potential as α1-adrenoceptor antagonists were explored, showing promise for hypotensive activities (Abou-Seri, Abouzid, & Abou El Ella, 2011).

Pharmacological Aspects

  • Anti-acetylcholinesterase Activity : Benzothiazole derivatives bearing piperazine and thiocarbamate moieties were synthesized and evaluated for anticholinesterase properties, indicating potential in treating conditions like Alzheimer's disease (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014).

  • Cytotoxic Activity in Cancer Research : The cytotoxic activities of novel compounds with imidazo[2,1-b]thiazole scaffolds, including derivatives of the compound , were investigated against human cancer cell lines (Ding et al., 2012).

Properties

IUPAC Name

2-[1-[(3,5-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4S/c1-14(2)22-25-16(13-31-22)11-24-20(27)10-19-21(28)23-5-6-26(19)12-15-7-17(29-3)9-18(8-15)30-4/h7-9,13-14,19H,5-6,10-12H2,1-4H3,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLJALVWFWMVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CNC(=O)CC2C(=O)NCCN2CC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]acetamide
Reactant of Route 4
2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]acetamide

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